molecular formula C12H17BrN2O2 B1374597 Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate CAS No. 1032758-85-2

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate

Cat. No.: B1374597
CAS No.: 1032758-85-2
M. Wt: 301.18 g/mol
InChI Key: GZECTXBOVJVCNE-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-5-15(11(16)17-12(2,3)4)10-7-6-9(13)8-14-10/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZECTXBOVJVCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682492
Record name tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032758-85-2
Record name tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(BOC-amino)-5-bromopyridine (500 mg) in THF (20 mL) at 0° C. was added sodium hydride (88 mg) and the reaction stirred for 20 min. Then, iodoethane (0.18 mL) was added and the reaction stirred at room temperature for 16 h. The reaction was quenched with water (20 mL) and extracted into ethylacetate (3×20 mL). The organic layers were dried (MgSO4) and reduced in vacuo to give (5-bromo-pyridin-2-yl)-ethyl-carbamic acid tert-butyl ester as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two

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